1-(5-Chloropyridin-2-yl)-3-(2-phenylethyl)thiourea
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Overview
Description
1-(5-Chloropyridin-2-yl)-3-(2-phenylethyl)thiourea is an organic compound that features a thiourea group attached to a chloropyridine and a phenylethyl group
Preparation Methods
The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2-phenylethyl)thiourea typically involves the reaction of 5-chloropyridine-2-amine with phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(5-Chloropyridin-2-yl)-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-3-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(5-Chloropyridin-2-yl)-3-(2-phenylethyl)thiourea exerts its effects is not fully understood. it is believed to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The thiourea group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar compounds to 1-(5-Chloropyridin-2-yl)-3-(2-phenylethyl)thiourea include:
1-(5-Chloropyridin-2-yl)-4-(2-phenylethyl)piperazine: This compound has a piperazine ring instead of a thiourea group, which may result in different biological activities and chemical reactivity.
1-(5-Chloropyridin-2-yl)-3-(2-phenylethyl)urea: The urea derivative lacks the sulfur atom present in thiourea, which can affect its hydrogen bonding capabilities and overall reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14ClN3S |
---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H14ClN3S/c15-12-6-7-13(17-10-12)18-14(19)16-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,16,17,18,19) |
InChI Key |
VGPRZMGEBOLDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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